3-Hydroxy-1-naphthaldehyde
Overview
Description
3-Hydroxy-1-naphthaldehyde (HNA) is an important organic compound that has been used in various scientific research applications. It is a derivative of naphthalene and contains a hydroxyl group and an aldehyde group in its structure. HNA has been synthesized through various methods, and its unique properties make it an excellent candidate for use in biochemical and physiological studies.
Scientific Research Applications
1. Mechanochromic Luminescent Materials
- Methods of Application: The Schiff base is synthesized and its mechanochromic properties are investigated via experimental and theoretical procedures. The Schiff base exhibits a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere .
- Results or Outcomes: The Schiff base also serves as an excellent fluorescent probe for detecting Cu(II) ions in solution .
2. Excited-State Intramolecular Proton Transfer
- Application Summary: 3-Hydroxy-1-naphthaldehyde-derived systems are used in sensors due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence. The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated .
- Methods of Application: The mechanism was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .
- Results or Outcomes: The research provides meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and can be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
3. Drug Modification
- Application Summary: 3-Hydroxy-1-naphthaldehyde is used in the modification of primary amine functionalized drugs via condensation reaction to produce new organic zwitterionic compounds .
- Methods of Application: The modification process involves a condensation reaction with 2-hydroxy-1-naphthaldehyde .
- Results or Outcomes: The modification of these drugs could potentially lead to improved drug properties .
4. Synthesis of Naphthylidenamines
- Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize N-aryl-N-(α-naphthyliden)amines .
- Methods of Application: The synthesis involves a condensation reaction between 1-Naphthaldehyde and an arylamine .
- Results or Outcomes: The resulting N-aryl-N-(α-naphthyliden)amines can be used in various chemical reactions .
5. Preparation of Naphthol Analogues
- Application Summary: 4-Hydroxy-1-naphthaldehyde, a derivative of 3-Hydroxy-1-naphthaldehyde, was used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .
- Methods of Application: The preparation involves a series of organic reactions, including condensation and reduction .
- Results or Outcomes: The resulting naphthol analogues can be used in biochemical studies .
6. Synthesis of Naphthalene-1-carboxylic Acid Methyl Ester
- Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize naphthalene-1-carboxylic acid methyl ester .
- Methods of Application: The synthesis involves a series of organic reactions, including condensation and esterification .
- Results or Outcomes: The resulting naphthalene-1-carboxylic acid methyl ester can be used in various chemical reactions .
7. Synthesis of N-aryl-N-(α-naphthyliden)amines
- Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize N-aryl-N-(α-naphthyliden)amines .
- Methods of Application: The synthesis involves a condensation reaction between 1-Naphthaldehyde and an arylamine .
- Results or Outcomes: The resulting N-aryl-N-(α-naphthyliden)amines can be used in various chemical reactions .
8. Preparation of Racemic 1- and 2-Naphthol Analogues of Tyrosine
- Application Summary: 4-Hydroxy-1-naphthaldehyde, a derivative of 3-Hydroxy-1-naphthaldehyde, was used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .
- Methods of Application: The preparation involves a series of organic reactions, including condensation and reduction .
- Results or Outcomes: The resulting naphthol analogues can be used in biochemical studies .
9. Synthesis of Naphthalene-1-carboxylic Acid Methyl Ester
- Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize naphthalene-1-carboxylic acid methyl ester .
- Methods of Application: The synthesis involves a series of organic reactions, including condensation and esterification .
- Results or Outcomes: The resulting naphthalene-1-carboxylic acid methyl ester can be used in various chemical reactions .
properties
IUPAC Name |
3-hydroxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQXZXTFCITAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529923 | |
Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-naphthaldehyde | |
CAS RN |
91136-43-5 | |
Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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